Fensulfothion-sulfon

Übersicht

Beschreibung

Fensulfothion sulfone is an organophosphorus compound primarily used as an insecticide. It is a derivative of fensulfothion, which is known for its effectiveness in controlling pests in agricultural settings. Fensulfothion sulfone is characterized by its high toxicity and ability to inhibit certain enzymes in insects, leading to their death. This compound is typically found as a crystalline solid and is soluble in organic solvents such as ethanol and chloroform.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Metabolism

Fensulfothion sulfone is formed through the oxidation of fensulfothion and is characterized by its phosphorothioate structure. It exhibits significant biological activity, particularly as an anticholinesterase agent, which is critical in its function as an insecticide. The metabolic pathways of fensulfothion include oxidative and hydrolytic processes, leading to the formation of various metabolites, including fensulfothion sulfone .

Agricultural Applications

Fensulfothion sulfone's primary application lies in agriculture, where it serves as an effective insecticide against a range of pests affecting crops such as rice and fruits. Its systemic action allows it to be absorbed by plants, providing prolonged pest control. Studies have shown that fensulfothion can be applied to plant stems or roots, where it is converted into its sulfone form and other metabolites .

Table 1: Residue Levels in Treated Crops

| Crop | Application Rate (a.i.) | Pre-harvest Interval (days) | Net Residue (ppm) |

|---|---|---|---|

| Bananas | 3.0 - 4.5 g/tree | 1 - 90 | <0.01 - 0.02 |

| Corn | 1.2 - 3.2 kg/ha | 21 - 67 | <0.05 - 0.27 |

| Onions | 0.05 - 0.23 g/m row | 80 - 191 | <0.05 |

| Pineapple | 60 - 200 kg/ha (drench) | 561 - 973 | <... |

This table summarizes residue data from supervised trials conducted on various crops treated with fensulfothion, indicating low levels of residues post-harvest, which is crucial for food safety .

Analytical Methods

The analysis of fensulfothion sulfone and its metabolites has been extensively studied using advanced techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method enables the simultaneous detection of multiple metabolites in various matrices including soil, plant tissues, and food products .

Table 2: Analytical Performance Metrics

| Compound | Limit of Detection (LOD) | Recovery Rate (%) |

|---|---|---|

| Fenthion Sulfone | 0.01 mg/kg | >90 |

| Fenthion Oxon Sulfoxide | 0.01 mg/kg | >90 |

These metrics highlight the sensitivity and efficiency of current analytical methods in detecting fensulfothion sulfone and related compounds in environmental samples .

Environmental Impact Studies

Research has indicated that fensulfothion sulfone persists in soil and can affect non-target organisms, including beneficial insects and earthworms. Studies conducted on soil samples have shown that fensulfothion residues can remain detectable for extended periods, raising concerns about ecological safety and the potential for bioaccumulation .

Case Study: Residual Toxicity in Soil

A study conducted in Prince Edward Island demonstrated that a single application of fensulfothion resulted in residual toxicity sufficient to control target pests effectively while also raising questions about long-term soil health and microbial activity .

Wirkmechanismus

Target of Action

Fensulfothion sulfone, like its parent compound Fensulfothion, is an organophosphorus compound . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Fensulfothion sulfone acts by inhibiting the enzyme acetylcholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which can lead to various physiological effects .

Biochemical Pathways

The metabolic route of Fensulfothion sulfone is largely through oxidative and/or hydrolytic pathways . In female rats, the formation of the oxygen analogue and its sulfone followed by P-O-ethyl dealkylation is a significant pathway . These metabolic changes can affect various biochemical pathways and their downstream effects .

Pharmacokinetics

It’s known that fensulfothion, the parent compound, is rapidly absorbed, distributed, and excreted in rats . These ADME properties can significantly impact the bioavailability of Fensulfothion sulfone.

Result of Action

The inhibition of acetylcholinesterase by Fensulfothion sulfone can lead to various molecular and cellular effects. The continuous stimulation of nerves, muscles, and glands due to the accumulation of acetylcholine can result in symptoms of poisoning, which can be severe in cases of high exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fensulfothion sulfone. For instance, Fensulfothion is photooxidized to Fensulfothion sulfoxide in the environment . The conversion of Fensulfothion to Fensulfothion sulfone might also be influenced by environmental conditions.

Biochemische Analyse

Biochemical Properties

Fensulfothion sulfone is a metabolite of the insecticide Fensulfothion . It is believed to interact with enzymes, proteins, and other biomolecules in a similar manner to Fensulfothion, which acts by inhibiting the enzyme acetylcholinesterase

Cellular Effects

Given its relationship to Fensulfothion, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Fensulfothion sulfone is a low-melting solid and should be stored at 4° C . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking.

Metabolic Pathways

It is known that Fensulfothion, the parent compound of Fensulfothion sulfone, is metabolized largely through oxidative and/or hydrolytic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fensulfothion sulfone is synthesized through the oxidation of fensulfothion. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 20°C to 30°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of fensulfothion sulfone involves large-scale oxidation processes. The raw material, fensulfothion, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The oxidizing agents used are often hydrogen peroxide or sodium hypochlorite. The reaction mixture is then purified through distillation and crystallization to obtain high-purity fensulfothion sulfone.

Analyse Chemischer Reaktionen

Types of Reactions

Fensulfothion sulfone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert it into more oxidized forms.

Reduction: It can be reduced back to fensulfothion under specific conditions.

Substitution: The sulfone group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite are commonly used oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Further oxidized derivatives of fensulfothion sulfone.

Reduction: Fensulfothion.

Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fenthion sulfoxide

- Fenthion oxon sulfoxide

- Fensulfothion oxon sulfone

Uniqueness

Fensulfothion sulfone is unique due to its specific structural configuration and high potency as an insecticide. Compared to similar compounds, it has a distinct mechanism of action and higher stability under various environmental conditions. Its effectiveness in inhibiting acetylcholinesterase makes it a valuable compound in pest control.

Biologische Aktivität

Fensulfothion sulfone is a sulfone derivative of fenthion, an organophosphorus compound primarily used as an insecticide, avicide, and acaricide. This article explores the biological activity of fensulfothion sulfone, focusing on its pharmacokinetics, metabolic pathways, enzyme interactions, and implications for environmental safety.

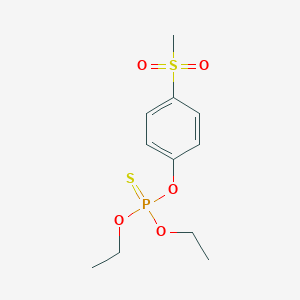

- Molecular Formula : C₁₃H₁₅O₃S₂P

- Molecular Weight : Approximately 310 g/mol

- Structure : Fensulfothion sulfone retains structural similarities to fenthion, which is significant for its biological activity.

Absorption and Distribution

Fensulfothion is rapidly absorbed following oral administration. In studies involving rats, tissue residues peaked within 8 hours post-administration of doses ranging from 0.7 to 1.5 mg/kg. The compound is primarily excreted in urine within 24 hours, with female rats showing slower excretion rates than males, potentially leading to increased susceptibility to toxicity in females .

Metabolism

The metabolic pathway for fensulfothion involves oxidative and hydrolytic processes. Key metabolites include:

- Fensulfothion sulfone : Formed through oxidation.

- 4-Methylthiophenol : Detected but considered a minor metabolite.

The primary route of detoxification in male rats is through hydrolytic cleavage of the phosphorothionate .

Enzyme Interactions

Fensulfothion acts as a weak inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Upon conversion to its phosphate ester form, its inhibitory potency increases significantly, making it 500 to 2,000 times more effective at inhibiting AChE compared to the parent compound. Inhibition peaks within one hour after administration and shows signs of recovery within six hours .

Cholinesterase Inhibition

Fensulfothion sulfone exhibits cholinesterase inhibition, although at a lower potency than fenthion. This inhibition affects both insects and mammals:

- In rats fed varying concentrations of fensulfothion over eight weeks, significant cholinesterase inhibition was observed at higher doses (2 ppm), while lower doses showed no effect on cholinesterase levels in plasma or brain tissues .

- In dogs subjected to similar dietary exposure, cholinergic signs were noted at higher concentrations (5 ppm and above), indicating potential neurotoxic effects .

Toxicity Studies

Research indicates that fensulfothion sulfone has a moderate toxicity profile compared to its parent compound. The following table summarizes the comparative toxicity and mode of action of related compounds:

| Compound | Toxicity Level | Mode of Action |

|---|---|---|

| Fenthion | High | Acetylcholinesterase inhibition |

| Fenthion Sulfoxide | Moderate | Acetylcholinesterase inhibition |

| Fenthion Oxon | Very High | Acetylcholinesterase inhibition |

| Fensulfothion | Moderate | Acetylcholinesterase inhibition |

| Fensulfothion Sulfone | Low | Weak acetylcholinesterase inhibition |

Fensulfothion sulfone's lower toxicity makes it less harmful to non-target organisms while still being effective in pest management strategies.

Environmental Impact

Fensulfothion sulfone plays a significant role in pesticide residue analysis. It is used as a reference standard for detecting fenthion residues in agricultural products such as fruits and vegetables. Its environmental monitoring capabilities are crucial for assessing pesticide contamination levels .

Case Studies

- Soil Persistence : A study demonstrated that carrots absorbed more fensulfothion from sandy-loam soil than rutabagas or radishes, indicating varying uptake rates among plant types .

- Metabolic Interconversion : Research highlighted that metabolic transformations between fenthion and its metabolites maintain antiandrogenic activity, suggesting potential endocrine-disrupting effects related to exposure .

Eigenschaften

IUPAC Name |

diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFZEBCYVXMEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162079 | |

| Record name | Fensulfothion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14255-72-2 | |

| Record name | Fensulfothion sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14255-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fensulfothion sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fensulfothion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes fensulfothion sulfone persist in the environment compared to its parent compound, fensulfothion?

A1: While the provided research emphasizes the persistence of fensulfothion sulfone compared to fensulfothion, it doesn't delve into the specific chemical mechanisms responsible for this difference. Further research focusing on degradation pathways and environmental factors influencing their breakdown rates is needed to answer this question definitively.

Q2: How does the uptake of fensulfothion sulfone differ between carrots and rutabagas?

A2: Studies indicate that while both carrots and rutabagas absorb fensulfothion sulfone, there's a significant difference in the accumulation pattern. Rutabagas tend to accumulate considerably higher levels of fensulfothion sulfone compared to fensulfothion itself. In contrast, carrots exhibit similar ratios of both compounds, reflecting the levels found in the treated soil [, ]. This suggests a potential difference in the metabolic pathways or transport mechanisms for fensulfothion and its sulfone metabolite within these two crops.

Q3: Does the presence of fensulfothion sulfone in soil affect its uptake by crops in subsequent growing seasons?

A3: Research shows that fensulfothion sulfone can persist in soil and be absorbed by crops grown in subsequent seasons. Notably, carrots planted in treated soil a year later exhibited higher total residues of fensulfothion and its sulfone compared to the first-year crop []. This finding highlights the importance of understanding the long-term persistence of this metabolite and its potential for accumulation in rotational crops.

Q4: How do different environmental conditions, particularly wet and dry seasons, affect the persistence of fensulfothion sulfone in soil and its uptake by crops?

A4: Studies have shown that abnormally wet growing seasons can lead to faster disappearance of fensulfothion and its sulfone from the soil []. Paradoxically, rutabagas grown in these wet conditions exhibited higher levels of the toxic compounds than those grown in drier seasons []. This suggests that while degradation might be accelerated in wet conditions, uptake mechanisms in specific crops might also be enhanced, leading to higher residue levels despite a faster decline in soil concentration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.